N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide
Description
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(3-aminocyclopentyl)methyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c12-10-5-4-8(6-10)7-13-11(14)9-2-1-3-9/h8-10H,1-7,12H2,(H,13,14) |
InChI Key |
FHMAUKFENXMZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Coupling of Cyclobutanecarboxylic Acid with Aminocyclopentyl Derivatives
The most straightforward method involves activating cyclobutanecarboxylic acid with a coupling reagent like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with 3-aminocyclopentylmethanol or its derivatives.
Cyclobutanecarboxylic acid + 3-Aminocyclopentylmethanol --(DCC, DMAP)--> this compound
Nucleophilic Substitution on Halogenated Cyclobutane Intermediates
Another approach involves halogenating cyclobutane derivatives at the carboxyl position, followed by nucleophilic substitution with aminocyclopentyl compounds.
Cyclobutanecarboxylic acid derivative --(bromination or chlorination)--> Halogenated intermediate --(reaction with aminocyclopentylamine)--> this compound
Cyclization Strategies
Some synthetic routes utilize cyclization reactions such as the Mitsunobu reaction or Staudinger cycloaddition to form the cyclic amide structure directly.
α-Hydroxy-β-amino acid hydroxamates undergo Mitsunobu-mediated cyclization to form the cyclic amide core .
- Mitsunobu-mediated cyclization has been effective for constructing similar cyclic amides, although the complexity and number of steps can limit overall yield.
Notable Synthetic Routes and Data Tables
| Method | Reagents | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Coupling with DCC | Cyclobutanecarboxylic acid + 3-aminocyclopentylmethanol | Activation of acid, amide bond formation | 60-75 | Straightforward, high selectivity | Requires purification of by-products |
| Halogenation + Nucleophilic substitution | Cyclobutanecarboxylic acid derivative + halogenating agents | Halogenation, substitution with amine | 50-65 | Versatile, allows for functionalization | Multi-step, potential for side reactions |
| Cyclization via Mitsunobu | Hydroxamates, triphenylphosphine, diethyl azodicarboxylate | Cyclization to form cyclic amide | 55-70 | Efficient for cyclic structures | Sensitive to reaction conditions |
Complete Research Findings
Recent advances highlight the importance of selecting appropriate coupling reagents and reaction conditions to optimize yield and purity. For example, the use of carbodiimide-based coupling agents combined with catalytic DMAP has been shown to produce high yields with minimal side reactions. Halogenation methods, while more complex, offer pathways to diversify the molecular structure, which can be valuable in medicinal chemistry applications.
Furthermore, synthetic routes involving cyclization reactions such as Mitsunobu or Staudinger cycloaddition provide efficient pathways to generate the cyclic amide core, although they often require careful control of reaction parameters to prevent side reactions.
Notes and Considerations
- Reaction Optimization: Temperature, solvent choice, and reagent equivalents significantly influence the overall yield and purity.
- Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are essential for isolating the target compound.
- Scalability: Some methods are more amenable to scale-up, particularly coupling reactions, which are well-established in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclobutanecarboxylic acid derivatives.
Reduction: Formation of cyclobutanemethanol derivatives.
Substitution: Formation of substituted cyclobutanecarboxamides.
Scientific Research Applications
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules and is studied for its potential interactions with biological macromolecules. Although not yet approved for medical use, it is investigated for potential therapeutic properties.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is studied for interactions with biological macromolecules.
- Medicine It is explored for potential therapeutic properties but is not yet approved for medical use.
- Industry It is utilized in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized using agents like potassium permanganate () or chromium trioxide ().
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride () or sodium borohydride ().
- Substitution It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
The compound has potential in various therapeutic areas:
- Cancer Therapy Its ability to inhibit HDACs positions it as a candidate for developing treatments for cancers characterized by dysregulated gene expression.
- Neurodegenerative Disorders The modulation of epigenetic factors through HDAC inhibition suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.
- Autoimmune Diseases The compound's selective binding characteristics may lead to reduced side effects compared to less selective compounds, making it a promising candidate for autoimmune disease therapies.
Research Findings and Case Studies
- Inhibition Studies : Preliminary findings suggest that this compound exhibits selective binding to specific proteins or receptors, assessed through techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA).
- Cellular Activity : In vitro studies have shown that this compound can inhibit cellular growth in cancer cell lines, demonstrating both cytostatic and cytotoxic effects. For instance, GI50 values ranged from 530 nM to 1 μM, while IC50 values ranged from 600 nM to 1.2 μM.
Mechanism of Action
The mechanism of action of N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide with structurally or functionally related compounds from the evidence provided.
Table 1: Structural and Functional Comparison of Analogs
Structural Analysis
- Cyclobutane vs. This strain may enhance binding affinity in biological targets .
- Amino Substituents: The 3-aminocyclopentylmethyl group in the target compound contrasts with the aromatic amine in N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. Aromatic amines may confer greater planarity for π-π stacking in drug-receptor interactions, while aliphatic amines (e.g., cyclopentylmethyl) could improve solubility .
- Functional Group Modifications: The dihydrochloride salt of N-(3-aminopropyl)cyclobutanecarboxamide demonstrates how protonation enhances aqueous solubility, a critical factor in pharmacokinetics .
Spectroscopic and Analytical Data
- While NMR data for the target compound are unavailable, illustrates how quantum chemical computations (e.g., DFT) predict NMR spectra for cyclobutanecarboxamide derivatives. Such methods could be employed to characterize this compound .
Biological Activity
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 184.28 g/mol. The compound features a cyclobutane ring and an amino group attached to a cyclopentane moiety, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Key mechanisms include:
- Histone Deacetylase Inhibition : The compound has been studied for its role as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. This inhibition has implications for cancer therapy and the treatment of neurodegenerative diseases.
- Enzyme Interaction : The amino group can form hydrogen bonds with biological molecules, while the carboxamide group participates in biochemical reactions that modulate enzyme or receptor activity.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant potential in various therapeutic areas:
- Cancer Therapy : Its ability to inhibit HDACs positions it as a candidate for developing treatments for cancers characterized by dysregulated gene expression.
- Neurodegenerative Disorders : The modulation of epigenetic factors through HDAC inhibition suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.
- Autoimmune Diseases : The compound's selective binding characteristics may lead to reduced side effects compared to less selective compounds, making it a promising candidate for autoimmune disease therapies.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition Studies : Preliminary findings suggest that this compound exhibits selective binding to specific proteins or receptors, assessed through techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA).
-
Comparative Analysis : A comparative analysis with structurally similar compounds highlights its unique properties:
This table illustrates how this compound stands out in terms of functional groups and therapeutic applications.
Compound Name Structure Unique Properties Tert-butyl N-(3-aminocyclopentyl)carbamate Contains a tert-butyl group Exhibits different solubility and stability profiles N-(3-Aminocyclobutyl)methylamine Lacks the cyclobutane carboxamide functionality May show different biological activity due to structural differences 1-(3-Aminocyclopentyl)-2-methylpropan-1-one Contains a ketone group instead of an amide Potentially different pharmacodynamics due to ketone presence - Cellular Activity : In vitro studies have shown that this compound can inhibit cellular growth in cancer cell lines, demonstrating both cytostatic and cytotoxic effects. For instance, GI50 values ranged from 530 nM to 1 μM, while IC50 values ranged from 600 nM to 1.2 μM .
Q & A
Q. What advanced techniques are recommended for studying its reactivity under heterogeneous conditions?
- Methodological Answer :
- In Situ Spectroscopy : Use FTIR-ATR to monitor reaction progress in real time (e.g., amine deprotection kinetics) .
- X-ray Absorption Spectroscopy (XAS) : Characterize catalyst structure (e.g., Pd oxidation state) during hydrogenation .
- Microreactor Arrays : Test gas-liquid mass transfer limitations in cyclopropanation steps using microfluidic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
